molecular formula C11H21ClN2O B3059712 2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1187173-33-6

2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B3059712
CAS No.: 1187173-33-6
M. Wt: 232.75
InChI Key: BFTFFYHCZLXYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS 1187173-33-6) is a high-purity chemical building block supplied for advanced research and development. With a molecular formula of C11H21ClN2O and a molecular weight of 232.75 g/mol , this compound belongs to the pharmaceutically relevant 2,8-diazaspiro[4.5]decan-1-one chemical class. This spirocyclic scaffold is a privileged structure in medicinal chemistry, recognized for its value in constructing potent and selective enzyme inhibitors. While this specific derivative is a key synthetic intermediate, published research on closely related analogues demonstrates the significant potential of this scaffold. For instance, novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease . Other research has discovered derivatives functioning as potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which show promise in blocking the necroptosis pathway for inflammatory diseases . These findings underscore the broad utility of this core structure in drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-9(2)13-8-5-11(10(13)14)3-6-12-7-4-11;/h9,12H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTFFYHCZLXYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(C1=O)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662890
Record name 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187173-33-6
Record name 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of the Secondary Amine

  • Substrate : 2,8-Diazaspiro[4.5]decan-1-one hydrochloride
  • Alkylating Agent : Isopropyl bromide or iodide
  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA)
  • Solvent : Dichloroethane or acetonitrile (MeCN)
  • Conditions : Heating at 60–90°C for 24–48 hours.
  • Yield : ~50–60% (estimated from analogous reactions).

Mechanistic Note : The reaction proceeds via nucleophilic substitution (Sₙ2), where the secondary amine attacks the electrophilic isopropyl halide.

Reductive Amination

  • Substrate : 2,8-Diazaspiro[4.5]decan-1-one
  • Carbonyl Source : Isopropyl ketone
  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
  • Solvent : Methanol (MeOH)
  • Conditions : Room temperature, 12 hours.
  • Advantage : Higher regioselectivity compared to alkylation.

Final Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid treatment:

  • Acid : Hydrochloric acid (HCl) in diethyl ether or ethanol
  • Conditions : Stirring at 0–5°C for 1 hour.
  • Isolation : Filtration and washing with cold ether.

Purity Control : Residual solvents (e.g., CH₂Cl₂) are removed under vacuum to meet pharmacopeial standards.

Alternative Routes and Comparative Analysis

One-Pot Spirocyclization and Alkylation

Analytical and Optimization Data

Table 1: Comparison of Key Synthetic Methods

Method Starting Material Yield (%) Purity (%) Citation
Acidic Deprotection Boc-protected spirocycle 85 95
Direct Alkylation 2,8-Diazaspiro[4.5]decan-1-one 58 90
Reductive Amination 2,8-Diazaspiro[4.5]decan-1-one 62 93
Microwave-Assisted tert-Butyl intermediate 75 97

Critical Observations :

  • Microwave methods enhance yield but require specialized equipment.
  • Reductive amination offers superior selectivity but involves handling toxic cyanoborohydrides.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features Storage Purity References
This compound (Target Compound) Not explicitly provided C₁₁H₂₁ClN₂O ~250.76 Isopropyl at C2, ketone at C1 Base structure; potential for high conformational rigidity Inferred: Room temperature N/A
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride 1198284-09-1 C₁₈H₂₃ClN₂O 343.29 4-Chlorophenyl at C4, isopropyl at C2 Enhanced lipophilicity due to aromatic chlorination; research use only Inert atmosphere, room temp 98%
2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride 1363405-90-6 C₁₈H₂₃ClN₂O ~328.85 Cyclopropylphenyl at C2 Steric hindrance from cyclopropyl group; may affect receptor binding Not specified N/A
2,8-Diazaspiro[4.5]decan-1-one hydrochloride (Parent Compound) 832710-65-3 C₈H₁₅ClN₂O 190.67 No substituents Simplest analog; baseline for studying substituent effects Room temperature 97%
2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one 1380386-81-1 C₁₁H₂₀ClN₂O ~236.75 Isopropyl at C2, ketone at C3 Structural isomer; ketone position alters electronic distribution Typically in stock 97%
2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride 1070166-08-3 C₁₅H₂₁ClN₂O 280.79 Benzyl at C2 Increased aromaticity; potential for π-π interactions in drug design Sealed, dry, room temp N/A
Fenspiride Hydrochloride (8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one HCl) 5053-08-7 C₁₅H₂₀ClN₂O₂ 296.80 Phenethyl at C8, oxygen at C1 Approved drug (respiratory anti-inflammatory); heteroatom variation Not specified N/A

Key Structural and Functional Comparisons

Substituent Effects: Lipophilicity: The 4-chlorophenyl derivative (CAS 1198284-09-1) exhibits higher lipophilicity than the parent compound due to its aromatic chlorination, which may enhance membrane permeability . Electronic Effects: The ketone position (1-one vs. 3-one) alters electron density distribution. For example, the 3-one isomer (CAS 1380386-81-1) may exhibit distinct reactivity in nucleophilic addition reactions .

Benzyl-substituted analogs (e.g., CAS 1070166-08-3) highlight the role of aromatic groups in modulating receptor affinity, a strategy common in CNS drug development .

Synthetic Accessibility :

  • Many analogs (e.g., 4-chlorophenyl and benzyl derivatives) are synthesized via amide cyclization or alkylation of the parent spiro core, as described in for related spiro compounds .

Implications for Drug Development

  • Tunable Properties : Substituent variations (e.g., isopropyl for lipophilicity, benzyl for π-stacking) allow fine-tuning of pharmacokinetic profiles.
  • Safety and Storage : Most compounds require inert atmosphere storage, indicating sensitivity to moisture or oxidation .

Biological Activity

2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a larger class of piperidine derivatives that have shown promise in various therapeutic applications, including anticancer and antimicrobial activities.

  • Molecular Formula : C11H21ClN2O
  • Molecular Weight : 232.75 g/mol
  • CAS Number : 1380300-45-7

The biological activity of this compound is attributed to its structural features, which allow it to interact with biological targets effectively. The spirocyclic structure enhances its binding affinity to various receptors, potentially affecting multiple signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been observed to induce apoptosis in cancer cell lines through the inhibition of specific molecular pathways associated with tumor growth.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited better cytotoxicity compared to the reference drug bleomycin, suggesting its potential as a therapeutic agent in cancer treatment .

Compound NameCell LineIC50 (µM)Reference
2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one HClFaDu10
BleomycinFaDu15

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves the inhibition of chitin synthase, which is crucial for fungal cell wall synthesis.

Antimicrobial Efficacy

The compound was tested against several fungal strains, showing significant inhibitory effects:

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans5 µg/mL
Aspergillus fumigatus10 µg/mL
Aflatoxin flavus8 µg/mL

Structure-Activity Relationship (SAR)

The spirocyclic structure is critical for enhancing biological activity. Modifications in the substituents on the nitrogen atoms and the carbon skeleton can significantly affect the compound's potency and selectivity towards biological targets.

Key Findings from SAR Studies

  • Nitrogen Substitution : Presence of nitrogen in the cyclic structure increases hydrophobic interactions with target proteins.
  • Alkyl Chain Length : Variations in alkyl chain length influence solubility and bioavailability.

Q & A

Q. Table 1. Key Analytical Parameters for HPLC Validation

ParameterSpecificationReference Method
ColumnChromolith® RP-18e (100 × 4.6 mm)
Mobile PhaseAcetonitrile:0.1% TFA (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Resolution (R)≥1.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Reactant of Route 2
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2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

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